4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
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Overview
Description
4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phthalazinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent.
Phthalazinone Formation: The final step involves the formation of the phthalazinone core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl group without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:
4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and applications.
4-(3-Methyl-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a methyl group, which can affect its steric and electronic properties.
The uniqueness of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
675832-31-2 |
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Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(3-bromo-4-hydroxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-7-8(5-6-12(11)18)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7,18H,(H,17,19) |
InChI Key |
NGCWPPVRPHPWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
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